molecular formula C10H14N6 B11796598 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine

Cat. No.: B11796598
M. Wt: 218.26 g/mol
InChI Key: YXMNVIZWBOUMTA-UHFFFAOYSA-N
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Description

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine is a heterocyclic compound that features a triazole and pyrazine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine typically involves the cyclization of pyrazinyl hydrazones or the formation of triazolopyrazinium-5-olates from cyano and amide groups . Another common method is the reaction of iodopropiolamides to form triazolopiperazine . These reactions often require specific catalysts and conditions, such as the use of copper(II) catalysts in the presence of sodium ascorbate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the triazole and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper(II) catalysts, sodium ascorbate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C10H14N6/c1-7-5-16-9(4-12-14-16)10(13-7)15-3-2-8(11)6-15/h4-5,8H,2-3,6,11H2,1H3

InChI Key

YXMNVIZWBOUMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=N2)C(=N1)N3CCC(C3)N

Origin of Product

United States

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